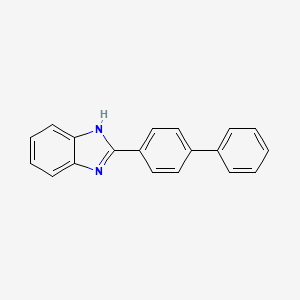

2-(4-phenylphenyl)-1H-benzimidazole

描述

MMV665891 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .

化学反应分析

MMV665891 与许多其他有机化合物一样,可以经历各种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及添加氢或去除氧气。常见试剂包括氢化锂铝和硼氢化钠。

取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团。常见试剂包括卤素和亲核试剂。

加成: 该反应涉及将原子或原子基团加到双键或三键上。常见试剂包括氢和卤素。

从这些反应中形成的主要产物将取决于所使用的具体条件和试剂。

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-phenylphenyl)-1H-benzimidazole derivatives. Research indicates that these compounds can induce cytotoxic effects on cancer cell lines such as K562S (sensitive) and K562R (resistant) cells. The mechanism involves the activation of caspase pathways and apoptosis induction, suggesting their role as promising candidates in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562S | 15 | Caspase activation |

| Compound B | K562R | 20 | Apoptosis induction |

1.2 Antihistaminic Properties

Another significant application of this compound is its antihistaminic activity. Benzimidazole derivatives have been shown to exhibit selective H1 receptor antagonism without central nervous system side effects, making them suitable for treating allergic conditions such as rhinitis and asthma . This selectivity is crucial in minimizing adverse effects commonly associated with first-generation antihistamines.

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects include:

- Histone Deacetylase Inhibition : Some derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

- Tubulin Binding : Similar to other benzimidazole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics, which is essential for cell division in cancer cells .

Formulation and Delivery

3.1 Dosage Forms

The compound can be formulated into various dosage forms including oral tablets, topical gels, and injectable solutions. The choice of formulation depends on the intended therapeutic use and patient compliance considerations .

3.2 Pharmacokinetics

Research into the pharmacokinetic properties of this compound is ongoing, focusing on absorption rates, bioavailability, and metabolic pathways to optimize its therapeutic efficacy.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with allergic rhinitis demonstrated significant improvement in symptoms with a benzimidazole-based antihistamine compared to placebo .

- Case Study 2 : In vitro studies using K562 cell lines showed that specific derivatives led to a marked decrease in cell viability, supporting their potential as anticancer agents .

作用机制

MMV665891 的确切作用机制尚未完全了解。据信它会干扰寄生虫的代谢过程,导致它们受到抑制并最终死亡。所涉及的分子靶标和途径仍在研究中,但 MMV665891 很可能影响对寄生虫生存至关重要的关键酶和蛋白质。

相似化合物的比较

MMV665891 可以与 MMV 库中的其他化合物进行比较,例如 MMV006913 和 MMV019124,这些化合物也对巴贝虫表现出有效的抑制作用 . 这些化合物具有结构相似性,并表现出相似的作用机制。MMV665891 可能具有独特的特性,使其对某些寄生虫更有效或更具选择性。

类似化合物包括:

- MMV006913

- MMV019124

- 氯喹

- 二甲胺嘧啶乙酸盐

- 咪唑卡二丙酸盐

这些化合物已针对其抗疟疾和抗寄生虫活性进行研究,并为与 MMV665891 进行比较提供了基础。

如果您还有其他问题或需要更多详细信息,请随时提问!

准备方法

MMV665891 的合成路线和反应条件在公共领域并不容易获得。合成此类化合物的通用方法通常涉及多步有机合成,包括形成关键中间体和最终偶联反应。工业生产方法可能涉及对这些合成路线进行优化,以确保高产率和纯度,以及大规模生产的可扩展性。

生物活性

2-(4-phenylphenyl)-1H-benzimidazole is a benzimidazole derivative characterized by its unique biphenyl substitution, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and neurological disorders. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₄N₂, indicating it consists of a benzimidazole core with two phenyl rings attached. This structure is significant as it influences the compound's biological interactions and pharmacological properties.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that this compound can inhibit tumor cell growth in various cancer types, particularly in liver cancer cells. For instance, one study highlighted its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- DNA Interaction : Some studies suggest that benzimidazole derivatives can bind to DNA, affecting its replication and transcription processes, which further inhibits cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's efficacy against pathogens suggests potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound is metabolically stable, exhibiting low hepatotoxicity compared to other benzimidazole derivatives like alpidem. This stability suggests a favorable safety profile for clinical applications .

属性

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-77-8 | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。